molecular formula C20H25BrN2O B11641714 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B11641714
M. Wt: 389.3 g/mol
InChI Key: OCVJBKFVGZEBSJ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and 4-ethoxybenzyl chloride.

    Reaction with Piperazine: These starting materials are reacted with piperazine under basic conditions, often using a solvent like dichloromethane or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where the bromine or ethoxy groups can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties, it differs in the substitution pattern on the piperazine ring.

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: Featuring a methoxy group instead of an ethoxy group, this compound may exhibit different reactivity and pharmacological effects.

Properties

Molecular Formula

C20H25BrN2O

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25BrN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3

InChI Key

OCVJBKFVGZEBSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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